Bupropion-D9 Hydrochloride

Catalog No.
S1817757
CAS No.
1189724-26-5
M.F
C13H10D9Cl2NO
M. Wt
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Bupropion-D9 Hydrochloride

CAS Number

1189724-26-5

Product Name

Bupropion-D9 Hydrochloride

Molecular Formula

C13H10D9Cl2NO

Synonyms

1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone Hydrochloride; (±)-Bupropion-d9 Hydrochloride; Amfebutamon-d9 Hydrochloride; Amfebutamone-d9 Hydrochloride; Aplenzin-d9 Hydrochloride; Bupropion-d9 SR Hydrochloride; Elontril-d9 Hydrochloride; α-(tert-Butylamino-d9)-m-chloropropiophenone Hydrochloride;

Bupropion-D9 Hydrochloride is a deuterated analog of bupropion, an antidepressant primarily used to treat major depressive disorder and to assist in smoking cessation. The chemical formula for Bupropion-D9 Hydrochloride is C13H19Cl2NO\text{C}_{13}\text{H}_{19}\text{Cl}_2\text{N}\text{O} with a molecular weight of approximately 285.26 g/mol. This compound features deuterium atoms, which are heavy isotopes of hydrogen, replacing specific hydrogen atoms in the bupropion structure. The presence of deuterium can enhance the stability and metabolic profile of the drug, making it a valuable tool in pharmacokinetic studies and research applications .

Typical of amines and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amine group can react with electrophiles.
  • Oxidation Reactions: Similar to its parent compound, it can be oxidized to form metabolites such as hydroxybupropion.
  • Deuterium Exchange Reactions: The deuterium atoms can participate in exchange reactions under specific conditions, which is useful in tracing metabolic pathways .

Bupropion-D9 Hydrochloride exhibits biological activities similar to those of bupropion. It acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), enhancing the levels of norepinephrine and dopamine in the synaptic cleft. This mechanism is crucial for its antidepressant effects and its utility in smoking cessation programs. Additionally, studies suggest that the deuterated form may have altered pharmacokinetics, potentially leading to improved efficacy or reduced side effects compared to non-deuterated bupropion .

The synthesis of Bupropion-D9 Hydrochloride typically involves:

  • Deuteration: The introduction of deuterium into the bupropion molecule can be achieved through various methods, including catalytic hydrogenation using deuterated reagents.
  • Hydrochloride Formation: The final step involves reacting the base form of Bupropion-D9 with hydrochloric acid to yield Bupropion-D9 Hydrochloride.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications .

Bupropion-D9 Hydrochloride has several research applications:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows researchers to trace metabolic pathways and understand drug interactions more accurately.
  • Analytical Chemistry: It serves as a reference standard in analytical methods for detecting bupropion and its metabolites in biological samples.
  • Drug Development: Used in developing new formulations and drug delivery systems, particularly those involving controlled release mechanisms .

Interaction studies involving Bupropion-D9 Hydrochloride focus on its pharmacological interactions with other substances. These include:

  • Drug-Drug Interactions: Evaluating how Bupropion-D9 interacts with other medications metabolized by cytochrome P450 enzymes.
  • Metabolic Pathways: Understanding how deuteration affects the metabolism of bupropion compared to its non-deuterated counterpart, which may influence dosing regimens and efficacy .

Bupropion-D9 Hydrochloride shares structural similarities with several other compounds, particularly those used as antidepressants or smoking cessation aids. Here are some notable comparisons:

CompoundStructure TypeUnique Features
BupropionNorepinephrine-Dopamine Reuptake InhibitorNon-deuterated version; widely used for depression and smoking cessation.
Dihydro BupropionMetabolite of BupropionLess potent than bupropion but contributes to its effects.
MirtazapineTetracyclic AntidepressantDifferent mechanism (noradrenergic and specific serotonergic) but used for similar indications.
VenlafaxineSerotonin-Norepinephrine Reuptake InhibitorBroader spectrum of action on serotonin receptors; used for anxiety disorders as well.

Bupropion-D9 Hydrochloride's uniqueness lies in its isotopic labeling, which provides distinct advantages in pharmacokinetic research and potential therapeutic applications compared to these similar compounds .

Traditional hydrogen-deuterium exchange methodologies represent the foundational approach for synthesizing bupropion-d9 hydrochloride and related deuterated derivatives [1] [2]. These established techniques rely primarily on elevated temperature conditions and metal catalyst systems to facilitate the substitution of hydrogen atoms with deuterium isotopes [13] [27].

The classical approach employs deuterium oxide or deuterium gas as the primary deuterium source under high-temperature conditions typically ranging from 140 to 200 degrees Celsius [26] [28]. Metal catalysts including palladium on carbon, platinum, rhodium complexes, and tantalum-based systems demonstrate exceptional efficacy in promoting hydrogen-deuterium exchange reactions [13] [36]. The dicyclopentadienyltrihydridotantalum(V) catalyst system exemplifies the mechanistic principles underlying these transformations through oxidative addition and reductive elimination cycles [36].

Research findings indicate that traditional methods achieve deuterium incorporation rates of 95 to 99 percent, though selectivity remains limited to moderate levels [15] [38]. The bupropion-d9 hydrochloride synthesis typically involves prolonged reaction times of 8 to 60 hours under these conventional conditions [26]. The molecular weight of the resulting bupropion-d9 hydrochloride reaches 285.25 grams per mole, with the Chemical Abstracts Service number 1189725-26-5 [1] [2].

ParameterTraditional H/D Exchange
Temperature Range140-200°C
Deuterium Incorporation95-99%
Reaction Time8-60 hours
SelectivityLow to moderate
Primary CatalystsPd/C, Pt, Rh, Ta complexes

The mechanistic pathway involves initial coordination of the organic substrate to the metal center, followed by carbon-hydrogen bond activation and subsequent deuterium insertion [38]. Investigations demonstrate that hydrogen-deuterium exchange occurs preferentially at activated positions, particularly the tert-butyl group in bupropion derivatives [5] [23].

Studies reveal that selective deuteration of bupropion exhibits significant impact on epimerization rates, with deuterated analogues showing 20 to 25 percent reduction in racemization compared to non-deuterated counterparts [5] [23]. This observation underscores the importance of deuterium incorporation at specific molecular positions for achieving desired pharmacokinetic modifications [22].

Novel Photocatalytic Deuteration Strategies

Photocatalytic deuteration strategies represent a revolutionary advancement in the synthesis of deuterated bupropion derivatives, offering unprecedented selectivity and mild reaction conditions [7] [32]. These innovative approaches utilize visible light activation combined with organophotocatalysts to achieve site-specific deuterium incorporation at ambient temperatures [7] [35].

The photocatalytic methodology employs 4-carbazole-1-cyanobenzonitrile and 3,5-diphenyl-2-anthranilonitrile-fluorobenzonitrile as primary photocatalysts [7]. These systems demonstrate remarkable efficiency in facilitating hydrogen-deuterium exchange using deuterium oxide as the sole deuterium source [32]. Research investigations reveal that photocatalytic conditions achieve deuterium incorporation rates of 95 to 100 percent with exceptional position-specific selectivity [7].

The mechanistic framework involves single electron transfer processes coupled with hydrogen atom transfer catalysis [19]. Visible light irradiation promotes the photocatalyst to an excited state, initiating electron transfer to generate nitrogen-centered radicals [7] [19]. These radical intermediates subsequently abstract hydrogen atoms from remote carbon-hydrogen bonds, facilitating deuterium incorporation through radical chain mechanisms [32].

Photocatalytic SystemDeuterium SourceIncorporation RateReaction Time
4CzIPND₂O95-100%36-48 hours
3DPA2FBND₂O95-100%36-48 hours
Thiol co-catalystsD₂O80-99%24-48 hours

Experimental findings demonstrate that photocatalytic deuteration of primary amines, including bupropion derivatives, proceeds with extraordinary functional group tolerance [7]. The protocol enables deuteration of structurally diverse substrates while maintaining excellent chemoselectivity and avoiding common side reactions such as hydrogenation or dehalogenation [16] [35].

Cost-effectiveness analyses indicate that photocatalytic methods reduce synthesis expenses to approximately 70 dollars per gram compared to conventional approaches requiring 2,000 dollars per gram [7]. This substantial economic advantage, combined with environmental benefits from metal-free conditions, positions photocatalytic strategies as highly attractive alternatives for industrial applications [32].

The scalability of photocatalytic deuteration has been demonstrated through successful preparation of compounds on 6 millimole scales, yielding results virtually identical to small-scale reactions [7]. This consistency across reaction scales validates the robustness and practical applicability of photocatalytic methodologies for large-scale bupropion-d9 hydrochloride production [33].

Catalyst Systems in Selective Deuteration Reactions

Catalyst systems play a crucial role in achieving selective deuteration of bupropion derivatives, with various metal-based and organocatalytic approaches demonstrating distinct advantages and limitations [14] [16]. The development of specialized catalyst systems enables precise control over deuterium incorporation patterns and reaction selectivity [18] [37].

Iridium nanoparticle systems supported on silica demonstrate exceptional performance in regioselective deuteration reactions [16]. These heterogeneous catalysts achieve high chemoselectivity and regioselectivity while avoiding common side reactions including hydrogenation and dehalogenation [16]. Research reveals that deuteration occurs selectively at para- and meta-carbon-hydrogen bonds while leaving ortho-carbon-hydrogen and carbon-hydrogen bonds intact [16].

Rhodium-based catalyst systems utilizing phosphine ligands exhibit remarkable efficacy in hydride-deuteride exchange processes [18]. The rhodium hydride complex featuring xantphos ligands achieves deuterium incorporation rates exceeding 95 percent for heteroatom-hydrogen bonds [18]. Mechanistic studies confirm that the rhodium catalyst operates through oxidative addition of deuterium gas followed by reductive elimination of hydrogen-deuterium [18].

Catalyst TypeSelectivityDeuterium IncorporationOperating Temperature
Ir nanoparticlespara/meta selective90-99%40-80°C
Rh complexesHeteroatom-H bonds>95%25-60°C
Pd systemsAromatic positions90-99%40-100°C
OrganocatalystsRemote C(sp³)-H80-99%25°C

Palladium catalyst systems incorporating nitrogen-nitrogen-bidentate ligands containing nitrogen-acylsulfonamide groups enable nondirected late-stage deuteration of complex aromatic substrates [37]. These systems utilize deuterium oxide as a convenient deuterium source while achieving extraordinary functional group tolerance [37]. The reversible carbon-hydrogen activation mechanism facilitates high degrees of deuterium incorporation through multiple catalytic cycles [37].

Organocatalytic systems represent a metal-free alternative employing thiol catalysts combined with organophosphate co-catalysts [19]. These systems demonstrate remarkable selectivity for remote carbon-hydrogen bonds through hydrogen atom transfer mechanisms [19]. The combination of photoredox catalysis with hydrogen atom transfer enables precise deuteration at previously inaccessible positions [19].

Impact studies of catalyst deuteration reveal that site-specifically deuterated organocatalysts exhibit improved reactivity compared to non-deuterated analogues [14]. Secondary kinetic isotope effects contribute to enhanced catalyst stability and performance, particularly at low catalyst loadings [14]. These findings suggest that catalyst deuteration represents a promising strategy for enhancing organocatalyst performance in asymmetric reactions [14].

Electrochemical deuteration systems utilizing proton-conducting membranes offer innovative approaches for ambient pressure, room temperature deuteration [34]. These systems employ Nafion and graphene oxide membranes combined with electrochemical activation to achieve deuterium incorporation rates of 80 to 99 percent [34]. The electrochemical approach eliminates requirements for high pressure or temperature while providing excellent process control [34].

Challenges in Chiral Center Stabilization via Deuteration

Chiral center stabilization through deuterium incorporation presents significant synthetic and mechanistic challenges in the development of bupropion-d9 hydrochloride and related derivatives [17] [22]. The primary objective involves preventing rapid stereoisomerization while maintaining the pharmacological characteristics of the parent compound [22] [23].

Deuterium-enabled chiral switching represents a sophisticated approach for stabilizing hydrogen-containing chiral centers prone to rapid epimerization [17] [22]. Research demonstrates that deuterium incorporation at chiral centers significantly reduces enantiomerization rates through kinetic isotope effects [22]. Studies on bupropion derivatives reveal that selective deuterium substitution decreases racemization by 20 to 25 percent compared to non-deuterated analogues [5] [23].

The fundamental challenge lies in achieving site-specific deuteration at chiral centers without affecting other molecular positions [21] [25]. Synthetic strategies must overcome the tendency for non-selective deuterium incorporation while ensuring complete deuterium substitution at target positions [20]. Advanced techniques including chiral chromatography and stereoselective synthesis enable isolation of individual deuterated enantiomers [22].

ChallengeImpactMitigation Strategy
Stereoisomerization20-25% reduction neededSite-specific deuteration
Non-selective incorporationLoss of stereochemical purityAdvanced separation techniques
Synthetic complexityIncreased cost and timeOptimized reaction conditions
Deuterium exchangeIn vivo deuterium lossStability studies required

Mechanistic investigations reveal that deuterium-carbon bond cleavage can occur over time, leading to formation of both protonated enantiomers through planar intermediates [22]. The degree of deuterium loss observed in biological systems depends on the interplay between deuterium-hydrogen exchange kinetics and compound elimination rates [22]. This phenomenon necessitates careful evaluation of deuterium retention under physiological conditions [24].

Kinetic deuterium isotope effects in cytochrome P450 reactions present additional complexity for chiral center stabilization [24]. Primary deuterium kinetic isotope effects provide evidence that hydrogen abstraction constitutes a rate-limiting step in metabolic processes [24]. These effects can significantly alter drug metabolism patterns, requiring comprehensive evaluation of metabolic stability [5] [23].

Synthesis methodology development focuses on achieving precise monodeuteration versus multideuteration at chiral centers [19] [25]. Selective deuteration techniques must distinguish between exchangeable and non-exchangeable hydrogen atoms to achieve target substitution patterns [10]. Advanced analytical methods including molecular rotational resonance spectroscopy enable precise characterization of deuterated isotopomers and isotopologues [40].

Regulatory considerations add complexity to chiral center stabilization strategies [9] [20]. Deuterated drugs must demonstrate clear advantages over non-deuterated counterparts in terms of effectiveness, safety, or dosing frequency [9]. The development of deuterium-enabled chiral switching requires extensive pharmacokinetic and pharmacodynamic characterization to establish clinical benefits [22].

Predictive modeling of deuterium effects remains challenging due to the complex interplay of electronic, steric, and kinetic factors [20] [30]. Deuterium incorporation can alter intramolecular volume, transition state geometry, and van der Waals interactions in unpredictable ways [30]. These uncertainties necessitate empirical evaluation of each deuterated derivative to assess stereochemical stability and biological activity [22].

The pharmacological behavior of Bupropion-D9 Hydrochloride is fundamentally governed by kinetic isotope effects that arise from the strategic replacement of nine hydrogen atoms with deuterium in the tert-butyl moiety [1]. Primary deuterium isotope effects (PDIEs) represent the most significant mechanism affecting the compound's metabolic fate, occurring when carbon-hydrogen bonds are directly cleaved during enzymatic reactions [2]. In the context of Bupropion-D9, these effects manifest as measurable reductions in metabolic velocity constants, with typical magnitude ratios (kH/kD) ranging from 1.2 to 8.0 depending on the specific enzymatic pathway involved [3].

Experimental investigations have demonstrated that selective deuteration at metabolic soft spots in bupropion produces substantial primary isotope effects [1]. The incorporation of deuterium at the tert-butyl position, where cytochrome P450 2B6-mediated hydroxylation typically occurs, results in a 20-25% reduction in racemization rates and significant decreases in hydroxybupropion formation [1]. This primary effect stems from the fundamental quantum mechanical principle that carbon-deuterium bonds possess approximately 1-2 kcal/mol higher dissociation energies compared to their carbon-hydrogen counterparts [4]. The zero-point energy differences between C-H and C-D bonds create an energetic barrier that must be overcome during metabolic activation, effectively increasing the apparent activation energy for bond cleavage reactions [5].

Secondary deuterium isotope effects (SDIEs) in Bupropion-D9 pharmacology operate through more subtle mechanisms involving changes in molecular vibrational frequencies and hybridization states that do not directly involve bond breaking at the deuterium site [5]. These effects typically exhibit smaller magnitudes, with kH/kD ratios ranging from 0.8 to 1.4, and can be either normal (kH/kD > 1) or inverse (kH/kD < 1) depending on the specific structural changes occurring during the reaction [6]. In the case of Bupropion-D9, secondary effects primarily influence the compound's binding affinity to target proteins and its overall conformational stability without significantly altering its pharmacological activity profile [7].

The theoretical framework for understanding these isotope effects relies on Streitwieser's rehybridization model, which predicts that transitions from sp3 to sp2 hybridization will produce normal secondary isotope effects with theoretical maxima of approximately 1.4 per deuterium atom [5]. Conversely, transitions from sp2 to sp3 hybridization typically yield inverse effects with ratios between 0.8 and 0.9 [5]. For Bupropion-D9, the preservation of the sp3 hybridization state at the deuterated carbon center throughout most metabolic transformations results in minimal secondary effects on the compound's intrinsic pharmacological properties [1].

Impact on CYP450-Mediated Metabolic Pathways

The cytochrome P450 enzyme system represents the primary metabolic pathway for bupropion biotransformation, with CYP2B6 serving as the predominant catalyst for the formation of hydroxybupropion, the major active metabolite [8]. Deuterium substitution in Bupropion-D9 Hydrochloride fundamentally alters the kinetics of these enzymatic processes through the manifestation of primary kinetic isotope effects at the site of hydrogen abstraction [2]. The presence of significant primary deuterium KIEs provides direct evidence that hydrogen abstraction constitutes at least a partially rate-limiting step in CYP2B6-catalyzed reactions [3].

Mechanistic studies utilizing recombinant CYP2B6, human liver microsomes, and primary human hepatocytes have demonstrated that deuterated bupropion analogs exhibit substantial decreases in the formation of both R,R- and S,S-hydroxybupropion stereoisomers [1]. The stereoselective nature of bupropion hydroxylation by CYP2B6 variants remains preserved in the presence of deuterium substitution, although the absolute rates of metabolite formation are reduced by factors ranging from 1.15 to 1.30 depending on the extent and position of deuteration [8]. These kinetic modifications arise from the increased energy requirement for cleaving the strengthened carbon-deuterium bonds at the sites of metabolic activation.

The concept of metabolic switching represents a particularly important consequence of deuterium incorporation in CYP450-mediated pathways [2]. When primary metabolic sites are protected by deuterium substitution, cytochrome P450 enzymes may redirect their catalytic activity toward alternative positions on the substrate molecule, potentially leading to the formation of novel metabolites or altered ratios of existing metabolic products [9]. In the case of Bupropion-D9, this phenomenon may result in enhanced formation of minor metabolites such as erythro- and threo-hydrobupropion while simultaneously reducing the production of the potentially toxic hydroxybupropion species [1].

The substrate-dependence of reaction mechanisms significantly influences the magnitude and clinical relevance of deuterium isotope effects in CYP450 systems [10]. Different chemotypes exhibit varying sensitivities to isotopic substitution, with some showing no measurable intrinsic clearance effects while others demonstrate substantial kinetic modifications [10]. Molecular docking studies and metabolic profiling have proven essential for identifying optimal sites for deuteration and predicting the likelihood of beneficial metabolic switching [10]. However, the potential for isotope effects on intrinsic clearance cannot be reliably predicted through computational methods alone and must be empirically determined through systematic evaluation of deuterated analogs [10].

Computational Modeling of Deuterium Bond Strengthening

Quantum mechanical calculations provide the theoretical foundation for understanding deuterium bond strengthening effects in Bupropion-D9 Hydrochloride through precise determination of bond dissociation energies, vibrational frequencies, and transition state geometries [11]. Computational modeling using density functional theory (DFT) methods reveals that carbon-deuterium bonds in the tert-butyl moiety possess dissociation energies approximately 1-2 kcal/mol higher than their protium counterparts [4]. This energy difference, while seemingly modest, translates to significant kinetic effects when considering the exponential relationship between activation energy and reaction rate constants as described by the Arrhenius equation.

The vibrational frequency analysis of C-H and C-D bonds demonstrates the quantum mechanical origin of isotope effects through zero-point energy considerations [5]. Carbon-hydrogen stretching frequencies typically occur in the range of 2800-3000 cm⁻¹, while carbon-deuterium vibrations appear at lower frequencies around 2100-2200 cm⁻¹ due to the increased reduced mass of the oscillator [12]. This frequency shift of approximately 700 cm⁻¹ corresponds to a zero-point energy difference that stabilizes the ground state of deuterated species relative to their protium analogs [5]. Computational studies utilizing scaled harmonic frequency calculations at the 6-31G* level of theory have been employed to predict equilibrium isotope effects and bond dissociation energy differences with high accuracy [4].

Advanced molecular dynamics simulations incorporating reactive force fields have been developed to model isotope exchange reactions and the dynamic behavior of deuterated molecular systems [13]. These computational approaches enable the investigation of temperature-dependent effects, solvent interactions, and the influence of protein environments on deuterium isotope effects [14]. Reactive molecular dynamics (ReaxFF) potentials specifically parameterized for hydrogen-deuterium systems have demonstrated the ability to correctly reproduce experimental isotope effects and predict the preferential incorporation of deuterium in lower zero-point energy environments [13].

Transition state optimization calculations reveal that deuterium substitution typically results in later transition states with more product-like character compared to protium analogs [11]. This phenomenon, known as the "heavy atom effect," contributes to the altered selectivity patterns observed in deuterated drug metabolism. Computational modeling of CYP450-mediated reactions has shown that the iron-oxo intermediate (Compound I) exhibits different binding affinities and reaction pathways when interacting with deuterated substrates [15]. These theoretical insights provide mechanistic explanations for the experimental observations of reduced hydroxybupropion formation and metabolic switching in Bupropion-D9 systems [1].

The integration of quantum mechanical calculations with kinetic modeling approaches enables the prediction of temperature-dependent isotope effects and the extrapolation of experimental results to physiological conditions [16]. Monte Carlo simulations incorporating isotope-dependent potential energy surfaces have been employed to model tunneling contributions to reaction rates, which become particularly important for reactions involving light atoms such as hydrogen and deuterium [11]. These computational methodologies provide essential tools for rational drug design strategies utilizing deuterium incorporation to optimize pharmacokinetic properties while maintaining therapeutic efficacy.

Metabolic Shunting Mechanisms in Hepatic Processing

Hepatic processing of Bupropion-D9 Hydrochloride involves complex metabolic shunting mechanisms that redirect enzymatic activity away from deuterium-protected sites toward alternative pathways [9]. The liver's sophisticated enzyme systems, particularly the cytochrome P450 superfamily, respond to deuterium-induced kinetic barriers by activating previously minor metabolic routes, leading to substantial alterations in the overall metabolic profile [2]. This metabolic switching phenomenon has been documented extensively in cytochrome P450 systems, where blocking one pathway through isotopic substitution can enhance the activity of alternative oxidative routes [17].

The primary metabolic shunting mechanism in Bupropion-D9 involves the redirection of CYP2B6-mediated oxidative activity away from the deuterated tert-butyl position toward secondary hydroxylation sites on the aromatic ring or the propyl chain [1]. Experimental evidence demonstrates that while the formation of hydroxybupropion is reduced by 20-25% in deuterated analogs, the production of alternative metabolites such as erythro- and threo-hydrobupropion may be enhanced through compensatory enzymatic activity [1]. This redirection occurs because the cytochrome P450 active site can accommodate multiple substrate orientations, and when the preferred binding mode is kinetically disfavored by deuterium substitution, alternative binding conformations become more competitive [2].

Hepatic metabolism involves multiple phases of biotransformation, with Phase I oxidative reactions primarily catalyzed by cytochrome P450 enzymes being most susceptible to deuterium isotope effects [18]. The metabolic switching observed in Bupropion-D9 processing reflects the liver's inherent capacity to maintain overall clearance rates while shifting the relative proportions of individual metabolic products [19]. This phenomenon is particularly relevant for drug safety considerations, as the reduced formation of potentially toxic hydroxybupropion metabolites may contribute to improved tolerability profiles without compromising the parent compound's therapeutic activity [1].

The concept of intrahepatic shunting, distinct from metabolic switching, involves alterations in blood flow patterns and cellular localization of enzymatic activity within the liver [20]. In the context of deuterated drug metabolism, computational models suggest that modified substrate-enzyme interaction kinetics may influence the subcellular distribution of metabolic activity between portal and central hepatocytes [21]. These spatial considerations become important when considering the overall hepatic extraction ratio and first-pass metabolism effects for deuterated pharmaceuticals.

Portal-systemic shunting mechanisms, while primarily associated with pathological conditions, provide insights into how metabolic redirection can influence drug bioavailability and systemic exposure [22]. The reduced first-pass metabolism observed with deuterated drugs like Bupropion-D9 may be conceptually similar to the metabolic effects seen in mild hepatic shunting conditions, where decreased hepatic enzyme activity leads to increased systemic drug exposure [20]. Understanding these mechanisms is crucial for predicting the clinical pharmacokinetics of deuterated pharmaceuticals and optimizing dosing strategies to achieve desired therapeutic outcomes while minimizing adverse effects.

Appearance

Purity:99.8%; 99.5 atom % DWhite solid

Dates

Last modified: 07-20-2023

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